1H-imidazol-2-yl(pyridin-3-yl)diazene
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Overview
Description
1H-imidazol-2-yl(pyridin-3-yl)diazene is a heterocyclic compound that features both imidazole and pyridine rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-2-yl(pyridin-3-yl)diazene typically involves the condensation of imidazole derivatives with pyridine derivatives under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by diazotization to introduce the diazene group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-imidazol-2-yl(pyridin-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the diazene group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides); reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Imidazole N-oxides
Reduction: Amines
Substitution: Various substituted imidazole and pyridine derivatives
Scientific Research Applications
1H-imidazol-2-yl(pyridin-3-yl)diazene has a broad range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1H-imidazol-2-yl(pyridin-3-yl)diazene involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It also interacts with DNA, potentially leading to the disruption of replication and transcription processes.
Pathways Involved: The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest.
Comparison with Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Shares a similar structure but lacks the diazene group, making it less reactive in certain chemical reactions.
2-(2-Pyridyl)imidazole: Another related compound with similar applications in coordination chemistry and medicinal research.
Uniqueness: 1H-imidazol-2-yl(pyridin-3-yl)diazene’s unique combination of imidazole and pyridine rings, along with the diazene group, provides it with distinct reactivity and a broader range of applications compared to its analogs .
Properties
Molecular Formula |
C8H7N5 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
1H-imidazol-2-yl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C8H7N5/c1-2-7(6-9-3-1)12-13-8-10-4-5-11-8/h1-6H,(H,10,11) |
InChI Key |
XUAQLSNBADJZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=NC=CN2 |
Origin of Product |
United States |
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